molecular formula C14H11ClO2 B582321 3-(Benzyloxy)-2-chlorobenzaldehyde CAS No. 1234323-23-9

3-(Benzyloxy)-2-chlorobenzaldehyde

Cat. No.: B582321
CAS No.: 1234323-23-9
M. Wt: 246.69
InChI Key: CYCVVBJOXNIVMC-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-2-chlorobenzaldehyde is an organic compound with the molecular formula C14H11ClO2 It is characterized by a benzaldehyde core substituted with a benzyloxy group at the third position and a chlorine atom at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)-2-chlorobenzaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with 2-chlorobenzaldehyde.

    Benzyloxy Substitution: The benzyloxy group is introduced through a nucleophilic substitution reaction. This can be achieved by reacting 2-chlorobenzaldehyde with benzyl alcohol in the presence of a base such as sodium hydroxide or potassium carbonate.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the substitution.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 3-(Benzyloxy)-2-chlorobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Ammonia or primary amines in the presence of a base.

Major Products:

    Oxidation: 3-(Benzyloxy)-2-chlorobenzoic acid.

    Reduction: 3-(Benzyloxy)-2-chlorobenzyl alcohol.

    Substitution: 3-(Benzyloxy)-2-aminobenzaldehyde or 3-(Benzyloxy)-2-thiolbenzaldehyde.

Scientific Research Applications

3-(Benzyloxy)-2-chlorobenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.

    Industry: The compound is utilized in the production of specialty chemicals and as a building block in the manufacture of polymers and resins.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-2-chlorobenzaldehyde depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of certain enzymes by binding to their active sites. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids, leading to modulation of cellular processes.

Comparison with Similar Compounds

    3-(Benzyloxy)benzaldehyde: Lacks the chlorine substituent, which can affect its reactivity and applications.

    2-Chlorobenzaldehyde: Lacks the benzyloxy group, resulting in different chemical properties and uses.

    3-(Benzyloxy)-4-chlorobenzaldehyde: Has the chlorine atom at the fourth position, which can influence its chemical behavior and applications.

Uniqueness: 3-(Benzyloxy)-2-chlorobenzaldehyde is unique due to the specific positioning of the benzyloxy and chlorine groups, which confer distinct reactivity and potential applications compared to its analogs. The presence of both functional groups allows for diverse chemical transformations and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

2-chloro-3-phenylmethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2/c15-14-12(9-16)7-4-8-13(14)17-10-11-5-2-1-3-6-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYCVVBJOXNIVMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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